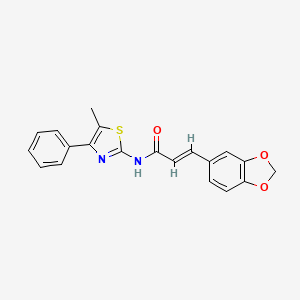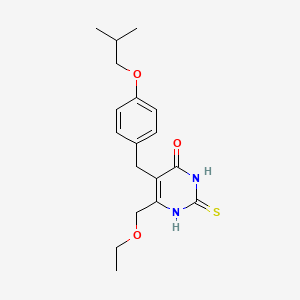![molecular formula C18H22N4O6S2 B4667741 N,N'-bis[4-(aminosulfonyl)phenyl]hexanediamide](/img/structure/B4667741.png)
N,N'-bis[4-(aminosulfonyl)phenyl]hexanediamide
Descripción general
Descripción
N,N'-bis[4-(aminosulfonyl)phenyl]hexanediamide, also known as BBH, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. BBH is a symmetrical molecule with two identical sulfonamide groups attached to a hexanediamide backbone. This compound is known for its ability to selectively inhibit the activity of carbonic anhydrase enzymes, which are involved in various physiological processes.
Mecanismo De Acción
N,N'-bis[4-(aminosulfonyl)phenyl]hexanediamide works by selectively inhibiting the activity of carbonic anhydrase enzymes, which are involved in various physiological processes. These enzymes play a role in the regulation of pH and bicarbonate levels in the body. By inhibiting their activity, N,N'-bis[4-(aminosulfonyl)phenyl]hexanediamide can lead to a decrease in pH and an increase in carbon dioxide levels, which can have various physiological effects.
Biochemical and Physiological Effects:
N,N'-bis[4-(aminosulfonyl)phenyl]hexanediamide has been shown to have various biochemical and physiological effects. Studies have shown that N,N'-bis[4-(aminosulfonyl)phenyl]hexanediamide can lead to a decrease in tumor growth and an increase in cancer cell death. Additionally, N,N'-bis[4-(aminosulfonyl)phenyl]hexanediamide has been shown to have anti-inflammatory effects and can improve wound healing. N,N'-bis[4-(aminosulfonyl)phenyl]hexanediamide has also been studied for its potential use in the treatment of glaucoma, as it can decrease intraocular pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,N'-bis[4-(aminosulfonyl)phenyl]hexanediamide in lab experiments is its selectivity for carbonic anhydrase enzymes. This selectivity allows for targeted inhibition of these enzymes, which can lead to more specific and effective results. Additionally, N,N'-bis[4-(aminosulfonyl)phenyl]hexanediamide is relatively easy to synthesize and can be obtained in large quantities.
However, one of the main limitations of using N,N'-bis[4-(aminosulfonyl)phenyl]hexanediamide in lab experiments is its potential toxicity. Studies have shown that N,N'-bis[4-(aminosulfonyl)phenyl]hexanediamide can be toxic to certain cell types at high concentrations. Additionally, N,N'-bis[4-(aminosulfonyl)phenyl]hexanediamide can be unstable in certain conditions, which can lead to decreased efficacy.
Direcciones Futuras
There are several future directions for research on N,N'-bis[4-(aminosulfonyl)phenyl]hexanediamide. One area of research is in the development of new cancer therapies. Studies have shown that N,N'-bis[4-(aminosulfonyl)phenyl]hexanediamide can be effective in inhibiting the growth of certain types of cancer cells. Further research is needed to determine the potential of N,N'-bis[4-(aminosulfonyl)phenyl]hexanediamide as a cancer therapy.
Another area of research is in the development of new treatments for glaucoma. N,N'-bis[4-(aminosulfonyl)phenyl]hexanediamide has been shown to decrease intraocular pressure, which is a major risk factor for glaucoma. Further research is needed to determine the potential of N,N'-bis[4-(aminosulfonyl)phenyl]hexanediamide as a glaucoma treatment.
Overall, N,N'-bis[4-(aminosulfonyl)phenyl]hexanediamide is a promising compound that has the potential to be used in various scientific research applications. Further research is needed to fully understand its potential and limitations.
Aplicaciones Científicas De Investigación
N,N'-bis[4-(aminosulfonyl)phenyl]hexanediamide has been studied extensively for its potential use in various scientific research applications. One of the main areas of research has been in the field of cancer therapy. Studies have shown that N,N'-bis[4-(aminosulfonyl)phenyl]hexanediamide can selectively inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can lead to a decrease in tumor growth and an increase in cancer cell death.
Propiedades
IUPAC Name |
N,N'-bis(4-sulfamoylphenyl)hexanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O6S2/c19-29(25,26)15-9-5-13(6-10-15)21-17(23)3-1-2-4-18(24)22-14-7-11-16(12-8-14)30(20,27)28/h5-12H,1-4H2,(H,21,23)(H,22,24)(H2,19,25,26)(H2,20,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSICXIYNIOYJIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-ethoxyphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4667662.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N-{1-methyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}-3-piperidinecarboxamide](/img/structure/B4667665.png)
![N-(2,4-difluorophenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4667679.png)
![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[4-(2-furyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4667694.png)
![2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4667697.png)

![5-bromo-2-methoxy-3-methyl-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4667705.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2-methylphenyl)urea](/img/structure/B4667710.png)
![6-chloro-3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4667725.png)
![2,3-dichloro-4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4667729.png)

![N-{3-[(benzylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4667744.png)
![2-methyl-4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4667749.png)
![4-[(4-butyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline](/img/structure/B4667752.png)